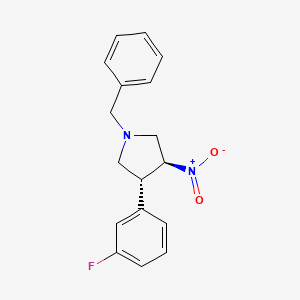
Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine (T-1-BZ-3-FP-4-NP) is an organic compound that is used in various scientific research applications. It is a synthetic molecule with a nitro group attached to a benzyl group, and a 3-fluorophenyl group attached to the nitro group. This structure gives the molecule unique properties that make it suitable for use in a variety of scientific research applications. In
Applications De Recherche Scientifique
Enantiodivergent Synthesis and Medicinal Chemistry Applications
Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine and its derivatives are involved in enantiodivergent synthesis processes, leading to the creation of bis-spiropyrrolidines. These processes utilize interrupted and completed (3 + 2) cycloadditions, which are instrumental in generating compounds with up to four new chiral centers. Such compounds, due to their rigid and densely substituted homochiral structure, hold significant potential in medicinal chemistry. For instance, these methodologies allow the synthesis of both enantiomeric series of spiro compounds using the same catalytic system, which can be pivotal for the development of new pharmaceuticals (Egoitz Conde et al., 2015).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of derivatives of Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine have been studied to understand their behavior under light exposure. Research on indodicarbocyanine dyes and spiropyran-derived merocyanines has shown significant insights into singlet versus triplet photoprocesses. These studies help in developing materials with specific photoresponsive characteristics, useful in creating sensors or devices with applications ranging from electronics to photodynamic therapy (A. Chibisov & H. Görner, 1997).
Luminescent Sensing Materials
Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine derivatives have been explored for their luminescent properties, especially in the development of sensors. For example, triphenylamine-functionalized materials have demonstrated superior sensitivity towards specific nitroaromatic compounds, such as p-nitroaniline, showcasing a promising route for the detection of hazardous materials. This sensitivity and selectivity towards nitroaromatics highlight their potential use in environmental monitoring and security applications (Ning-Ning Ji et al., 2018).
Organometallic Chemistry and Catalysis
The chemistry of Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine extends into the realm of organometallic compounds, where it serves as a precursor or component in complex catalytic systems. These systems are capable of facilitating a variety of chemical transformations, including oxidative addition reactions and the formation of complex organometallic structures. Such applications are crucial in the development of new synthetic pathways and the manufacture of complex molecules (Kazuhiro Nagayama et al., 1999).
Propriétés
IUPAC Name |
(3R,4S)-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-15-8-4-7-14(9-15)16-11-19(12-17(16)20(21)22)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGUWZVPUVLAMT-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2578030.png)
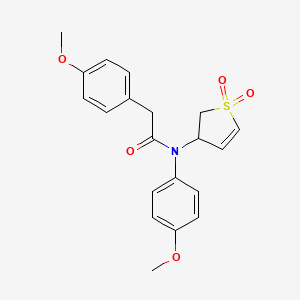
![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B2578032.png)
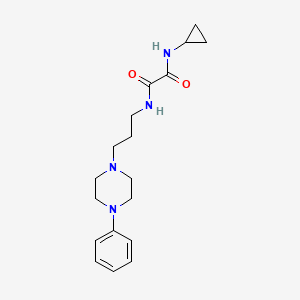
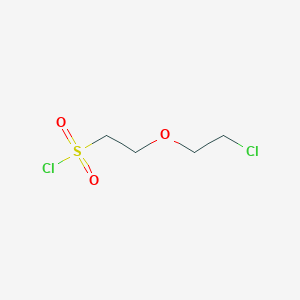
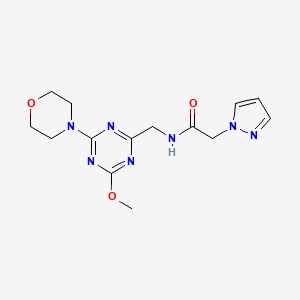
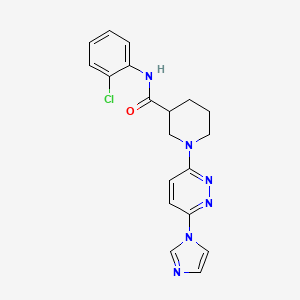

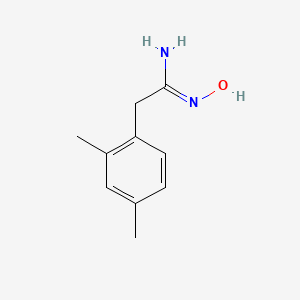
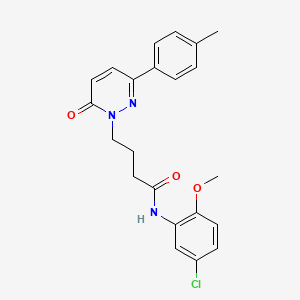
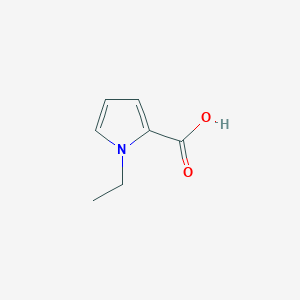
![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2578051.png)
